molecular formula C19H17NO6S2 B2428548 Ethyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate CAS No. 932354-80-8

Ethyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate

Cat. No.: B2428548
CAS No.: 932354-80-8
M. Wt: 419.47
InChI Key: WCUPITVBMKKJTN-UHFFFAOYSA-N
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Description

Ethyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate is a complex organic compound featuring a benzothiophene core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both sulfamoyl and ester functional groups within the molecule allows for diverse chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 3-[(2-methoxycarbonylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6S2/c1-3-26-19(22)16-17(13-9-5-7-11-15(13)27-16)28(23,24)20-14-10-6-4-8-12(14)18(21)25-2/h4-11,20H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUPITVBMKKJTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzothiophene Core: This can be achieved through the cyclization of 2-mercaptobenzoic acid with ethyl bromoacetate under basic conditions.

    Introduction of the Sulfamoyl Group: The benzothiophene intermediate is then reacted with 2-(methoxycarbonyl)phenylsulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfamoyl group.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize production while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids.

    Reduction: The ester and sulfamoyl groups can be reduced to their corresponding alcohols and amines, respectively.

    Substitution: The benzothiophene core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Alcohol and amine derivatives.

    Substitution: Nitro or halogenated benzothiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds structurally related to Ethyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate exhibit notable antimicrobial properties. For instance, studies have demonstrated that similar benzothiophene derivatives possess activity against a range of bacterial strains, suggesting potential for development as antimicrobial agents .

Pharmaceutical Applications
The compound's sulfamoyl group is of particular interest due to its role in drug design. Sulfonamide derivatives are known for their effectiveness as antibacterial agents and have been utilized in various therapeutic contexts. The incorporation of the benzothiophene moiety may enhance bioactivity and pharmacokinetic properties, making it a candidate for further pharmaceutical development .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions, including the formation of the benzothiophene core followed by sulfamoylation and esterification processes. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structural integrity and purity of the synthesized compound .

Case Studies

StudyFocusFindings
Study A Antimicrobial PropertiesDemonstrated effectiveness against Gram-positive bacteria with minimal inhibitory concentrations comparable to existing antibiotics.
Study B Synthesis MethodologyDeveloped a novel synthetic route that improves yield and reduces reaction time compared to traditional methods.
Study C Pharmacological EvaluationShowed promising results in vivo for anti-inflammatory effects, indicating potential for treating chronic inflammatory diseases.

Material Science Applications

In addition to its pharmaceutical relevance, this compound may find applications in materials science, particularly in the development of organic semiconductors or photonic materials. The unique electronic properties of benzothiophene derivatives can be exploited in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells .

Mechanism of Action

The biological activity of Ethyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate is primarily due to its ability to interact with specific molecular targets. The sulfamoyl group can mimic the structure of natural substrates of enzymes, allowing the compound to act as an inhibitor. This interaction can disrupt normal cellular processes, leading to therapeutic effects such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-{[2-(methoxycarbonyl)phenyl]amino}-1-benzothiophene-2-carboxylate
  • Ethyl 3-{[2-(methoxycarbonyl)phenyl]sulfonyl}-1-benzothiophene-2-carboxylate

Uniqueness

Ethyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate is unique due to the presence of both sulfamoyl and ester functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for research and development in various fields.

Biological Activity

Ethyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound features a benzothiophene core, which is known for its diverse biological activities. The structural formula can be represented as follows:

  • Molecular Formula : C18H17NO4S
  • Molecular Weight : 353.40 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of benzothiophene derivatives with sulfamoyl chlorides and ethyl esters. The following general reaction scheme can be proposed:

\text{Benzothiophene}+\text{Sulfamoyl Chloride}+\text{Ethyl Ester}\rightarrow \text{Ethyl 3 2 methoxycarbonyl phenyl sulfamoyl}-1-benzothiophene-2-carboxylate}

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures possess activity against various bacteria and fungi, including:

  • Bacteria : Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa
  • Fungi : Candida albicans, Aspergillus fumigatus

A study reported that certain benzothiophene derivatives displayed minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against these pathogens .

Antitumor Activity

The compound's potential as an antitumor agent has also been explored. A significant finding includes its ability to induce apoptosis in cancer cell lines, particularly breast cancer (MCF-7 cells). The IC50 values for related compounds were reported between 23.2 µM and 49.9 µM, indicating moderate to strong cytotoxic effects .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-723.2Apoptosis induction
Compound BMCF-749.9Apoptosis induction
Compound CMCF-752.9Cell cycle arrest

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various benzothiophene derivatives, it was found that compounds similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The results indicated that structural modifications significantly influenced the biological activity .

Case Study 2: Anticancer Properties

Another study focused on the anticancer properties of benzothiophene derivatives demonstrated that treatment with these compounds led to a marked decrease in cell viability in breast cancer cell lines. Flow cytometry analysis revealed that these compounds induced significant apoptosis and cell cycle arrest at the G2/M phase .

Q & A

Q. Stepwise Approach :

Molecular Docking : Use software like AutoDock to predict binding modes with enzymes (e.g., kinases, proteases).

Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (association/dissociation rates).

Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of interactions.

Validation : Compare results with structural analogs (e.g., methyl vs. ethyl esters) to assess substituent effects on binding .

Advanced: What methodologies are used to establish structure-activity relationships (SAR) for analogs of this compound?

Q. SAR Workflow :

Synthesize Analog Libraries : Vary substituents (e.g., fluoro at position 4, alkyl groups on the phenyl ring).

Biological Assays : Test inhibition potency (IC50_{50}) against disease-relevant targets (e.g., cancer cell lines).

Computational QSAR : Apply machine learning models (e.g., Random Forest) to correlate structural descriptors with activity.

Example : A study on methyl 3-[(3-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate demonstrated that fluorination at position 4 enhances metabolic stability by 30% in hepatic microsomes .

Advanced: How can contradictory bioactivity data across studies be resolved?

Q. Root Causes :

  • Variability in assay conditions (e.g., buffer pH, cell line heterogeneity).
  • Impurities in synthesized batches (e.g., residual solvents).

Q. Resolution Strategies :

Orthogonal Assays : Validate activity using both enzymatic (e.g., fluorescence-based) and cellular (e.g., viability) assays.

Batch Reproducibility : Analyze purity via HPLC-MS and confirm crystallinity via PXRD .

Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers.

Advanced: What advanced techniques are used for structural characterization and polymorphism analysis?

Single-Crystal XRD : Resolve 3D atomic positions with SHELXL refinement (accuracy < 0.01 Å) .

Solid-State NMR : Detect polymorphic forms by analyzing 13C^{13}\text{C} chemical shifts.

DSC/TGA : Monitor thermal stability and phase transitions (e.g., melting points, decomposition).

Case Study : Ethyl 6-bromo-5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate showed two polymorphs with distinct dissolution profiles, impacting bioavailability .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Q. Strategies :

ADMET Prediction : Use tools like SwissADME to forecast absorption, CYP450 metabolism, and toxicity.

Free Energy Perturbation (FEP) : Simulate the impact of substituent changes on binding free energy.

MD Simulations : Analyze conformational stability in biological membranes (e.g., lipid bilayer penetration).

Example : Methyl analogs of benzothiophene carboxylates showed improved logP values (+0.5 units) compared to ethyl derivatives, correlating with enhanced blood-brain barrier permeability .

Advanced: What experimental designs are critical for optimizing reaction yields in multi-step syntheses?

Q. Key Factors :

  • Catalyst Screening : Test Pd(II)/Cu(I) systems for Suzuki couplings (common in benzothiophene synthesis).
  • Flow Chemistry : Improve scalability and reduce side reactions (e.g., using microreactors for exothermic steps) .
  • DoE (Design of Experiments) : Apply factorial designs to optimize temperature, solvent, and stoichiometry.

Q. Approaches :

Solvent Screening : Test polar (e.g., DMF) vs. non-polar (e.g., hexane) systems for crystal growth.

Seeding : Introduce microcrystals to induce nucleation.

Cryo-Crystallography : Resolve structures at 100 K to minimize thermal motion artifacts .

Note : The sulfamoyl group’s hydrogen-bonding capacity often facilitates crystal lattice formation, but bulky substituents may require co-crystallization with host molecules.

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